4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol
Description
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol is a phenolic compound featuring a partially hydrogenated naphthalene (tetralin) moiety attached to a para-substituted phenol ring. It is synthesized via photochemical cross-coupling of phenol and 1,2,3,4-tetrahydronaphthalene under iron(III) halide catalysis, yielding 69% under standard conditions . The tetrahydronaphthalene group imparts unique steric and electronic properties, distinguishing it from simpler alkylphenols.
Properties
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16-17H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDDBCMZHMKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264299 | |
| Record name | 4-(1,2,3,4-Tetrahydro-1-naphthalenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3771-17-3 | |
| Record name | 4-(1,2,3,4-Tetrahydro-1-naphthalenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3771-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,2,3,4-Tetrahydro-1-naphthalenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable naphthalene derivative undergoes substitution with a phenol group under specific reaction conditions. For example, the reaction of 4-chloro-1,2,3,4-tetrahydronaphthalene with sodium phenoxide in a polar solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-pressure reactors, efficient catalysts, and continuous flow systems to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenol group can form hydrogen bonds and participate in other interactions that influence its activity. The tetrahydronaphthalene moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol and analogous compounds:
Key Observations
Lipophilicity: The biphenyl-substituted analog (CAS 56181-66-9) demonstrates higher lipophilicity, which may enhance blood-brain barrier penetration .
Functional Group Influence: Phenol vs. Amide: While the target compound’s phenolic -OH group enables antioxidant activity, the formamide derivative () introduces hydrogen-bonding versatility and stereochemical complexity, critical for drug design . Methoxy Groups: The dimethoxy analog () shows increased solubility and altered electronic properties due to methoxy substituents .
Synthetic Yields :
- The target compound’s synthesis (69% yield) is comparable to other tetrahydronaphthalene derivatives, such as tryptamine-based analogs (74–95% yields in ), though reaction conditions vary significantly .
Bioactivity Potential: Alkylphenols like 2,4,6-Tri-tert-butylphenol (CAS 732-26-3) are known for industrial antioxidant use, whereas tetrahydronaphthalene-phenol hybrids are explored for CNS drug candidates due to their balanced hydrophobicity .
Biological Activity
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol, also known as THN-phenol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, interactions with various receptors, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H18O
- Molecular Weight : 242.31 g/mol
- Structure : The compound features a tetrahydronaphthalene moiety attached to a phenolic group, which may influence its biological activity through structural interactions with biological targets.
Receptor Interactions
Research indicates that THN-phenol exhibits significant interactions with various receptors:
- Opioid Receptors :
- Serotonin Receptors :
- TRPV1 Antagonism :
Antioxidant Properties
THN-phenol has shown considerable antioxidant activity. In vitro studies demonstrated that it can scavenge free radicals effectively, with IC50 values indicating potency comparable to other known antioxidants . This property may contribute to its therapeutic potential in oxidative stress-related conditions.
Case Studies
Several studies have highlighted the biological relevance of THN-phenol:
- Pain Relief Studies :
- Neuroprotective Effects :
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
